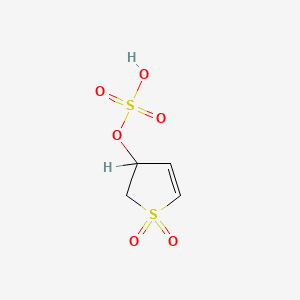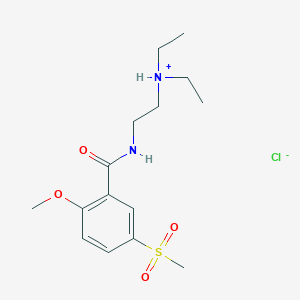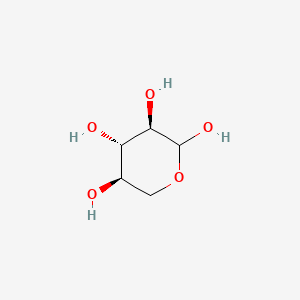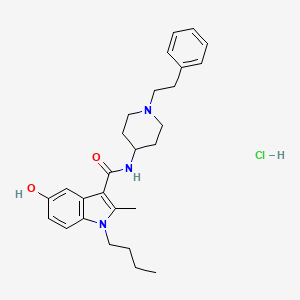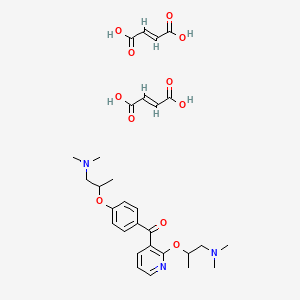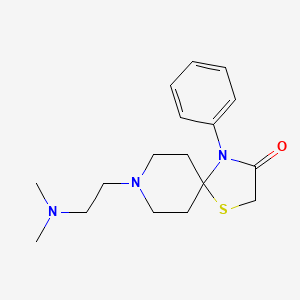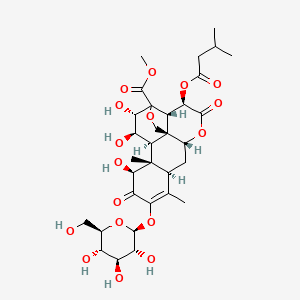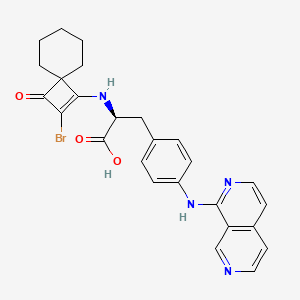
Zaurategrast
Descripción general
Descripción
Zaurategrast, también conocido como CDP323, es un profármaco de molécula pequeña antagonista de la molécula de adhesión celular vascular 1 (VCAM-1) que se une a las integrinas alfa4. Originalmente fue desarrollado por la empresa biofarmacéutica británica Celltech plc. (ahora UCB S.A.) y fue un posible nuevo fármaco para el tratamiento oral de la esclerosis múltiple .
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto modelo para estudiar las interacciones de moléculas pequeñas con integrinas.
Biología: Investigado por su papel en la modulación de la migración de células inmunes y sus posibles efectos terapéuticos en enfermedades autoinmunitarias.
Medicina: Explorado como un tratamiento para la esclerosis múltiple debido a su capacidad para inhibir la unión de VCAM-1 a las integrinas alfa4, previniendo así la migración de células inmunes y la inflamación.
Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos dirigidos a vías mediadas por integrinas
Mecanismo De Acción
El mecanismo de acción de Zaurategrast implica la inhibición de la migración de células inmunes desde los vasos sanguíneos hasta los tejidos inflamados. Esto se logra bloqueando la interacción entre VCAM-1 y las integrinas alfa4, que son cruciales para la adhesión y la migración de las células inmunes. Al prevenir esta interacción, this compound reduce la infiltración de células inmunes y el daño tisular subsiguiente, convirtiéndolo en un candidato prometedor para el tratamiento de enfermedades autoinmunitarias como la esclerosis múltiple .
Safety and Hazards
The safety, tolerability, and pharmacokinetic profile of Zaurategrast have been evaluated in 75 female and male healthy volunteers in three separate Phase 1 studies. This compound was well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days with an adverse event profile comparable to that observed with placebo .
Análisis Bioquímico
Biochemical Properties
Zaurategrast plays a significant role in biochemical reactions by inhibiting the binding of VCAM-1 to α4-integrins. This interaction is crucial in preventing immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This compound interacts with enzymes, proteins, and other biomolecules such as α4-integrins and VCAM-1, inhibiting their binding and thus preventing overshooting immune reactions and subsequent tissue damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing immune cells from migrating to inflamed tissues, thereby reducing inflammation and tissue damage. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the binding of VCAM-1 to α4-integrins . This mechanism is particularly beneficial in conditions like multiple sclerosis, where uncontrolled immune cell migration leads to tissue damage .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a prodrug antagonist of VCAM-1 binding to α4-integrins. By preventing this binding, this compound inhibits the migration of immune cells from blood vessels to inflamed tissues . This inhibition is achieved through binding interactions with α4-integrins, enzyme inhibition, and changes in gene expression . This compound has the same mechanism of action as the monoclonal antibody natalizumab .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains effective in inhibiting VCAM-1 binding throughout a 12‑ or 24‑hour dose interval at well-tolerated doses . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound can significantly reduce disease severity when administered prophylactically or therapeutically .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In chronic experimental autoimmune encephalomyelitis (EAE) in mice, this compound was effective when given both prophylactically and therapeutically, reducing disease severity significantly . Higher doses were well tolerated, with an adverse event profile comparable to that observed with placebo . Toxic or adverse effects at high doses have not been extensively reported.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. As a prodrug, it is metabolized into its active form, CT7758, which then inhibits the binding of VCAM-1 to α4-integrins . This interaction affects metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The oral administration of this compound results in inhibition of VCAM-1 binding, which can be maintained throughout a 12‑ or 24‑hour dose interval . This distribution is crucial for its effectiveness in reducing immune cell migration and inflammation .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles where it exerts its activity. The compound’s interactions with α4-integrins and VCAM-1 direct it to areas where immune cell migration occurs, thereby preventing inflammation and tissue damage . Post-translational modifications and targeting signals may also play a role in its localization and function .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Zaurategrast implica la formación de una estructura espirocíclica y la incorporación de una porción de naftiridina. Los pasos clave incluyen:
- Formación del intermedio espirocíclico a través de una reacción de ciclación.
- Introducción del grupo bromo a través de bromación.
- Acoplamiento del intermedio espirocíclico con un derivado de naftiridina en condiciones específicas para formar el producto final .
Métodos de Producción Industrial
Los métodos de producción industrial para this compound probablemente implicarían la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación como cristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
Zaurategrast experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudios o aplicaciones adicionales .
Comparación Con Compuestos Similares
Zaurategrast es similar a otros inhibidores de integrinas como natalizumab, que también se dirige a la vía de la integrina alfa4. this compound es único en su estructura de molécula pequeña, que permite la administración oral, a diferencia de natalizumab, que es un anticuerpo monoclonal y requiere administración intravenosa .
Lista de Compuestos Similares
Natalizumab: Un anticuerpo monoclonal que se dirige a las integrinas alfa4.
Vedolizumab: Otro anticuerpo monoclonal que se dirige a las integrinas alfa4beta7.
Etrolizumab: Un anticuerpo monoclonal que se dirige a las integrinas beta7
Propiedades
IUPAC Name |
(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVWHYLKOHLKA-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196547 | |
| Record name | Zaurategrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455264-31-0 | |
| Record name | N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455264-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zaurategrast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaurategrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ct-7758 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZAURATEGRAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



